acetyl-3(S)-pyridin-3-yl-beta-alanine
Description
Acetyl-3(S)-pyridin-3-yl-beta-alanine is a synthetic or semi-synthetic compound featuring a beta-alanine backbone modified with a pyridin-3-yl group at the 3(S)-position and an acetyl moiety. This structure combines a non-proteinogenic amino acid (beta-alanine) with a pyridine ring, a heterocyclic aromatic system common in bioactive molecules.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3S)-3-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(5-10(14)15)8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |
InChI Key |
XQZMKWNRWFUZLU-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-Containing Derivatives
Pyridine derivatives are widely studied for their pharmacological and chemical properties. A key analog is N-(3-Hydroxypyridin-2-yl)acetamide (CAS 31354-48-0), which shares a pyridine ring and acetyl group but lacks the beta-alanine backbone.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Acetyl-3(S)-pyridin-3-yl-beta-alanine | Not provided | C₁₀H₁₂N₂O₃* | ~208.21 (calculated) | Beta-alanine chain, 3(S)-pyridin-3-yl, acetyl group |
| N-(3-Hydroxypyridin-2-yl)acetamide | 31354-48-0 | C₇H₈N₂O₂ | 152.15 | Acetamide linked to pyridine, no amino acid backbone |
*Inferred from IUPAC name.
This difference may affect solubility and receptor binding .
3(S)-Acetylated Hydroxyproline Analogs
Acetyl-3(S)Hyp-O-methyl ester (from collagen studies) shares the 3(S)-acetylated configuration. While hydroxyproline (Hyp) is a cyclic imino acid, the target compound’s beta-alanine backbone is linear.
| Property | This compound | Acetyl-3(S)Hyp-O-Methyl Ester |
|---|---|---|
| Backbone | Linear beta-alanine | Cyclic hydroxyproline |
| Conformation | Flexible | Favors down puckered ring* |
| Biological Context | Unknown | Collagen stability |
Acetylated Natural Products
Compounds like aesculiside D (a triterpenoid) and 4’-acetyl-3’-isobutyroyloxymarmesin (a coumarin) illustrate acetylation’s role in modifying bioactivity. However, their macrocyclic or polycyclic frameworks differ starkly from the target compound’s linear structure.
| Compound | Class | Acetylation Site | Reported Activity |
|---|---|---|---|
| Aesculiside D | Triterpenoid | C-21 | Cytotoxic (cell lines)* |
| 4’-Acetyl-3’-isobutyroyloxymarmesin | Coumarin | C-4’ | Cytotoxic (under study)* |
| This compound | Modified amino acid | Beta-alanine N-terminus | Unknown |
*Cytotoxicity data from plant extracts .
Acetylation in natural products often enhances lipophilicity and membrane permeability. The target compound’s acetylation may similarly influence its pharmacokinetics, but empirical data are lacking.
Research Findings and Gaps
- Structural Insights : The 3(S) configuration in acetylated compounds (e.g., hydroxyproline derivatives) is critical for stabilizing specific conformations, suggesting that the target compound’s stereochemistry could modulate its interactions .
- Synthetic Accessibility : Pyridine derivatives like N-(3-hydroxypyridin-2-yl)acetamide are commercially available, hinting at feasible synthetic routes for the target compound .
- Biological Potential: While acetylated natural products show cytotoxicity, the target compound’s bioactivity remains unstudied.
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